molecular formula C14H14N2OS B14309836 N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline CAS No. 111930-17-7

N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline

Katalognummer: B14309836
CAS-Nummer: 111930-17-7
Molekulargewicht: 258.34 g/mol
InChI-Schlüssel: XHWOQYVBIFXMNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline is an organic compound known for its unique chemical structure and properties It is a derivative of aniline, where the aniline ring is substituted with a nitroso group and a sulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline typically involves the nitration of N,N-dimethylaniline followed by the introduction of a sulfanyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution occurs without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols and amines can react with the sulfanyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroaniline derivatives, while reduction can produce various amine compounds.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline exerts its effects involves interactions with various molecular targets. The nitroso group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethyl-4-nitrosoaniline: Similar structure but lacks the sulfanyl group.

    N,N-Dimethyl-4-aminophenyl sulfide: Contains a sulfanyl group but lacks the nitroso group.

Uniqueness

This compound’s dual functional groups make it a versatile reagent in synthetic chemistry and a valuable subject of study in various scientific disciplines.

Eigenschaften

CAS-Nummer

111930-17-7

Molekularformel

C14H14N2OS

Molekulargewicht

258.34 g/mol

IUPAC-Name

N,N-dimethyl-4-(4-nitrosophenyl)sulfanylaniline

InChI

InChI=1S/C14H14N2OS/c1-16(2)12-5-9-14(10-6-12)18-13-7-3-11(15-17)4-8-13/h3-10H,1-2H3

InChI-Schlüssel

XHWOQYVBIFXMNZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.